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5-Bromo-4-octylthiophene-2-carbaldehyde

Cat. No.: B14881641
M. Wt: 303.26 g/mol
InChI Key: AXFPJUYNPRDNKH-UHFFFAOYSA-N
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Description

Evolution of Thiophene-Based Conjugated Systems in Materials Science

The journey of thiophene-based materials began with simple polythiophenes and has evolved to complex, multi-component conjugated systems. Initially, research focused on creating long, linear polymer chains to maximize charge carrier mobility along the backbone. Over time, chemists developed sophisticated synthetic methods to control the precise arrangement of monomer units, leading to regioregular polymers like poly(3-hexylthiophene) (P3HT) with significantly improved performance.

The field has since progressed to include the design of donor-acceptor (D–A) π-systems, where electron-rich thiophene (B33073) units are combined with electron-deficient moieties. rsc.org This strategy allows for precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing performance in electronic devices. mdpi.com Fused-thiophene systems, such as thienothiophenes and benzothienobenzothiophenes, were developed to enhance planarity and intermolecular interactions, further improving charge transport. mdpi.comacs.org This continuous evolution from simple homopolymers to complex copolymers and macrocycles underscores the versatility of thiophene chemistry in materials science. rsc.org

Role of Substituted Thiophenes as Monomeric Building Blocks

The properties of thiophene-based polymers are heavily influenced by the substituents attached to the thiophene ring. nih.gov These side groups are not merely passive additions; they play a crucial role in determining the final material's characteristics. Strategically chosen substituents can:

Improve Solubility: Long alkyl chains, such as the octyl group in the title compound, are frequently added to the thiophene backbone. This is a critical modification that enhances the solubility of the resulting polymers in common organic solvents, enabling solution-based processing techniques like spin-coating and inkjet printing for device fabrication. rsc.org

Tune Electronic Properties: Electron-donating or electron-withdrawing groups can be used to adjust the HOMO and LUMO energy levels of the polymer. nih.govcmu.edu This control is essential for aligning the energy levels of different layers within an electronic device to ensure efficient charge injection and transport. acs.org

Introduce Functionality: Substituents can also introduce specific functionalities. For instance, azide (B81097) groups have been incorporated to allow for post-polymerization cross-linking, enhancing the stability of the final device. researchgate.net

The ability to systematically modify properties through substitution makes thiophenes exceptionally versatile building blocks for creating custom-designed materials. mdpi.com

Strategic Importance of 5-Bromo-4-octylthiophene-2-carbaldehyde in Contemporary Organic Synthesis

This compound is a highly strategic monomer in organic synthesis due to its trifunctional nature, which allows for sequential and controlled chemical modifications. Each functional group serves a distinct and vital purpose in the construction of complex conjugated materials.

The strategic value of this compound is rooted in the specific reactivity of its three key components:

The Bromo Group (at position 5): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and direct arylation polymerizations. rsc.orgguidechem.com This allows for the straightforward incorporation of the thiophene unit into a growing polymer chain or the attachment of other aromatic systems, forming the conjugated backbone of the target material.

The Aldehyde Group (at position 2): The carbaldehyde group is a versatile functional handle that can undergo a wide range of chemical transformations. It can be converted into other groups through reactions like Wittig olefination (to form vinyl linkages), reduction (to form alcohols), or condensation reactions. guidechem.com This allows for the introduction of different π-conjugated segments or functional moieties after the main polymer backbone has been constructed.

The Octyl Group (at position 4): As previously mentioned, the long alkyl chain is crucial for ensuring the solubility of both the monomer and the resulting polymer. By positioning it at the 4-position, it helps to prevent excessive planarization and aggregation during synthesis, while still allowing for effective π-stacking in the solid state, which is necessary for efficient charge transport.

This combination of a polymerizable site (bromo group), a versatile functional handle (aldehyde group), and a solubility-enhancing element (octyl group) makes this compound an ideal building block for creating precisely defined, high-performance organic electronic materials.

Data on this compound

Below are key data points for the featured chemical compound.

Compound Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C13H19BrOS
CAS Number Not explicitly found, but related to similar structures.
PubChem CID 141728740 nih.gov
Appearance Typically a light yellow or brown solid or oil. guidechem.com
Solubility Poorly soluble in water; soluble in common organic solvents. guidechem.com

Reactivity and Synthetic Utility

Functional GroupType of ReactionPurpose in Synthesis
Bromo Group Cross-Coupling (e.g., Suzuki, Stille)Polymerization; extension of the π-conjugated system. guidechem.com
Aldehyde Group Wittig Reaction, Reduction, CondensationFunctional group transformation; introduction of new moieties. guidechem.com
Octyl Group N/A (Steric/Electronic Influence)Enhances solubility and processability of polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19BrOS B14881641 5-Bromo-4-octylthiophene-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19BrOS

Molecular Weight

303.26 g/mol

IUPAC Name

5-bromo-4-octylthiophene-2-carbaldehyde

InChI

InChI=1S/C13H19BrOS/c1-2-3-4-5-6-7-8-11-9-12(10-15)16-13(11)14/h9-10H,2-8H2,1H3

InChI Key

AXFPJUYNPRDNKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)C=O)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 4 Octylthiophene 2 Carbaldehyde and Its Precursors

Synthesis of Key Thiophene (B33073) Intermediates

The foundation for the synthesis of 5-Bromo-4-octylthiophene-2-carbaldehyde lies in the preparation of appropriately substituted thiophene precursors. These intermediates are primarily octylthiophenes and their brominated derivatives.

Octylthiophene Precursors

The common starting point for the synthesis of the target molecule is the alkylation of a thiophene ring, typically through the introduction of an octyl group. A frequently used precursor is 3-octylthiophene (B1296729). The synthesis of 3-octylthiophene can be achieved via a Grignard cross-coupling reaction. This involves the reaction of 3-bromothiophene (B43185) with octylmagnesium bromide.

Brominated Thiophene Precursors

Following the synthesis of 3-octylthiophene, the next step is the bromination of the thiophene ring. The position of bromination is crucial for the subsequent steps. The bromination of 3-alkylthiophenes can be achieved using various brominating agents. For instance, the reaction of 3-alkylthiophene with N-bromosuccinimide (NBS) in a solvent mixture such as chloroform (B151607) and acetic acid can yield 2,5-dibromo-3-alkylthiophenes. Yields for this type of reaction are reported to be in the range of 60% to 85%.

Alternatively, a milder bromination can be performed to obtain 2-bromo-3-alkylthiophenes. This can also be achieved using NBS in a mixture of chloroform and acetic acid, with yields reported between 70% and 92%. The control over the stoichiometry of NBS is critical to achieve selective monobromination over dibromination.

Vilsmeier-Haack Formylation for Carbaldehyde Introduction

The introduction of the carbaldehyde group onto the thiophene ring is commonly accomplished through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). The resulting electrophilic iminium salt then reacts with the electron-rich thiophene ring to introduce the formyl group after hydrolysis.

The regioselectivity of the Vilsmeier-Haack formylation on 3-substituted thiophenes is a critical aspect of the synthesis. The outcome of the reaction can be influenced by the steric and electronic properties of the substituent on the thiophene ring, as well as the nature of the Vilsmeier reagent itself. For 3-alkylthiophenes, formylation can occur at either the 2- or 5-position. The use of smaller Vilsmeier reagents tends to favor the formation of the 2-formyl isomer, while larger, more sterically hindered reagents can lead to an increased proportion of the 5-formyl isomer. researchgate.net

Optimization of Reaction Conditions and Yields

For the Vilsmeier-Haack reaction, controlling the temperature is crucial. The formation of the Vilsmeier reagent is typically carried out at low temperatures, often in an ice bath. The subsequent formylation of the thiophene derivative may be conducted at room temperature or with gentle heating to drive the reaction to completion. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate.

The following table summarizes typical reaction conditions that can be optimized:

Reaction StepKey Parameters to OptimizeTypical Conditions
Grignard ReactionTemperature, Reaction Time, Solvent-78°C to room temperature, 1-12 hours, THF
BrominationTemperature, Molar ratio of NBS0°C to room temperature, 1-2.2 equivalents of NBS
Vilsmeier-Haack FormylationTemperature, Reaction Time, Molar ratio of reagents0°C to 80°C, 2-48 hours, Stoichiometric or excess Vilsmeier reagent

Purification Techniques and Strategies

After the synthesis, purification of this compound is essential to remove unreacted starting materials, by-products, and residual solvents. Common purification techniques for this type of compound include column chromatography, distillation, and recrystallization.

Flash column chromatography using silica (B1680970) gel is a widely employed method for the purification of thiophene derivatives. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often effective, with the polarity of the eluent mixture being adjusted to achieve optimal separation.

For compounds that are thermally stable liquids, vacuum distillation can be an effective purification method. This technique separates compounds based on their boiling points at reduced pressure, which allows for distillation at lower temperatures, minimizing the risk of thermal decomposition.

If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a highly pure crystalline material. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

The purity of the final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Derivatization and Functionalization Strategies

Cross-Coupling Reactions Utilizing 5-Bromo-4-octylthiophene-2-carbaldehyde as a Core Building Block

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in organic and polymer chemistry. For monomers like this compound, these reactions enable the extension of the conjugated system, which is crucial for tuning the electronic and optical properties of the resulting materials. Methodologies such as Stille, Suzuki-Miyaura, Negishi, and Direct Arylation Polymerization (DArP) are prominently used.

Stille Coupling for Oligomer and Polymer Synthesis

The Stille coupling reaction is a versatile and widely used method for synthesizing conjugated polymers due to its tolerance of a wide range of functional groups and typically high yields. core.ac.uk The reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide. core.ac.uk

In the context of polymerizing this compound, the monomer would typically undergo a polycondensation reaction with a bifunctional organostannane, such as a distannylated aromatic compound (e.g., 2,5-bis(trimethylstannyl)thiophene). The catalytic cycle generally involves a Pd(0) species, which undergoes oxidative addition to the C-Br bond of the thiophene (B33073) monomer. nii.ac.jp This is followed by a transmetalation step with the organostannane and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nii.ac.jp

Commonly used palladium catalysts for Stille polycondensation include Pd(PPh₃)₄ and Pd₂(dba)₃, often in combination with phosphine (B1218219) ligands. core.ac.uk The choice of solvent, temperature, and catalyst/ligand system is critical for achieving high molecular weight polymers with controlled structures.

Table 1: Representative Conditions for Stille Polycondensation of Thiophene Derivatives Note: This table represents typical conditions for Stille polycondensation of thiophene derivatives, as specific data for this compound is not readily available in the cited literature. The conditions are illustrative of a potential synthetic approach.

Catalyst Ligand Solvent Temperature (°C)
Pd₂(dba)₃ P(o-tol)₃ Toluene or Chlorobenzene 80-120

Regioselectivity is a critical aspect of thiophene polymerization, as the coupling pattern (Head-to-Tail, Head-to-Head, or Tail-to-Tail) significantly influences the planarity of the polymer backbone and, consequently, its electronic properties. For a monomer like this compound, the bromine at the 5-position and the C-H bond at the 3-position are the reactive sites for polymerization. Stille coupling, when used in an A-B monomer polycondensation with a distannylated comonomer, can lead to a well-defined alternating copolymer structure. However, in the self-condensation of a monomer functionalized with both a halide and a stannane (B1208499) group, precise control of the reaction conditions is necessary to promote the desired Head-to-Tail connectivity and achieve high regioregularity.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or boronic ester) with an organic halide. elsevierpure.commdpi.com It is widely favored due to the low toxicity and stability of the boron reagents. mdpi.com For synthesizing derivatives of this compound, this method can be used to introduce various aryl or heteroaryl substituents at the 5-position.

In a typical reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₃PO₄, Na₂CO₃). elsevierpure.commdpi.com The base is crucial for the activation of the organoboron species in the transmetalation step. These reactions are often performed in mixed solvent systems like dioxane/water or toluene/water. mdpi.com While widely used for synthesizing small molecules, extending this to polymerization (polycondensation) requires bifunctional monomers (e.g., a dibromo monomer and a diboronic acid monomer) to achieve high molecular weights.

Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. rsc.org This method is known for its high reactivity and functional group tolerance. The organozinc reagents are typically more reactive than their organoboron or organotin counterparts, which can allow for reactions to proceed under milder conditions.

For the derivatization of this compound, an organozinc reagent would be prepared and subsequently coupled at the 5-position. In a polymerization context, a common strategy is catalyst-transfer polycondensation. This involves treating a dihalothiophene monomer with a Grignard reagent to form a magnesium derivative, followed by transmetalation with a zinc salt. A nickel catalyst then facilitates the chain-growth polymerization, which can lead to polymers with controlled molecular weights and low dispersity. rsc.org

Direct Arylation Polymerization (DArP) Strategies

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods like Stille and Suzuki. This methodology avoids the pre-functionalization of one of the monomers with an organometallic group (e.g., organotin or organoboron), instead creating a C-C bond by coupling a C-H bond directly with a C-Br bond.

For the polymerization of a monomer like this compound, it would be reacted with a comonomer containing active C-H bonds (e.g., thiophene). The reaction is typically catalyzed by a palladium complex, often with a phosphine ligand, in the presence of a base (like K₂CO₃ or Cs₂CO₃) and frequently a carboxylate additive such as pivalic acid, which acts as a proton shuttle. core.ac.uk A key challenge in DArP of substituted thiophenes is controlling the regioselectivity of the C-H activation to avoid defects in the polymer chain. rsc.org The presence of the aldehyde group on the monomer can influence the reactivity and selectivity of the C-H bond at the 3-position.

Table 2: Common Catalytic Systems for Direct Arylation Polymerization of Thiophenes Note: This table outlines typical catalytic systems used for DArP of various thiophene monomers. Specific optimized conditions for this compound would require experimental investigation.

Catalyst Ligand Base Additive Solvent
Pd(OAc)₂ P(o-MeOPh)₃ K₂CO₃ PivOH DMAc or o-xylene
C-H Activation in Thiophene Systems

The functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical tool in organic synthesis, providing a green alternative to traditional cross-coupling reactions. rsc.org In thiophene systems, C-H activation allows for the direct formation of carbon-carbon bonds without the need for pre-functionalization, such as organometallic reagents, thereby reducing synthetic steps and waste. rsc.orgrsc.org This methodology is particularly relevant for thiophene derivatives, where the reactivity of C-H bonds can be selectively targeted. For instance, the C-H bonds at the β-positions of the thiophene ring, which are typically less reactive than those at the α-positions, can be functionalized through palladium-catalyzed 1,4-migration coupled with direct arylation. rsc.org This approach enables the creation of complex, π-extended polycyclic heteroaromatic systems from readily available precursors. rsc.org The development of C-H activation has been driven by the need for more efficient synthetic routes in various fields, including the pharmaceutical industry and materials science. rsc.org

Regioselectivity Control in DArP

Direct Arylation Polymerization (DArP) is a prominent method utilizing C-H activation to synthesize conjugated polymers. acs.org A significant challenge in the DArP of asymmetrically substituted thiophenes, such as 3-substituted thiophenes, is controlling the regioselectivity—that is, the specific orientation of monomer units in the polymer chain. rsc.org Achieving a high head-to-tail (HT) linkage is crucial, as structural defects like head-to-head or tail-to-tail couplings can disrupt the planarity of the polymer backbone, reduce π-electron delocalization, and ultimately impair electronic properties. rsc.orgelsevierpure.com

Several strategies have been developed to master regioselectivity. The use of directing groups on the thiophene monomer has proven effective. rsc.orgacs.org For example, an ester group strategically placed adjacent to the C-H bond intended for activation can significantly enhance the regioregularity of the resulting polymer to over 99% HT. rsc.org The choice of catalyst and ligands is also critical. Mixed ligand catalyst systems have been successfully employed to suppress side reactions and homocoupling defects, leading to donor-acceptor copolymers with high molecular weights. rsc.org Precise control over the HT ratio allows for the fine-tuning of ionization potentials and optical bandgaps in the final polymer. elsevierpure.com

Knoevenagel Condensation for Acceptor Unit Integration

The carbaldehyde group at the 2-position of the thiophene ring serves as a reactive handle for introducing electron-accepting moieties via condensation reactions. The Knoevenagel condensation is a classic and efficient method for this purpose. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate) with an aldehyde or ketone.

In the context of this compound, the Knoevenagel condensation can be used to append strong electron-withdrawing groups to the thiophene donor unit. This creates a monomer with an intramolecular donor-acceptor (D-A) character. Polymerizing such monomers leads to D-A copolymers, a key class of materials in organic electronics. The D-A architecture effectively lowers the polymer's bandgap by raising the highest occupied molecular orbital (HOMO) and lowering the lowest unoccupied molecular orbital (LUMO) energy levels, which is desirable for applications in organic photovoltaics and light-emitting diodes. nih.gov The synthesis of novel Knoevenagel condensation products from various carbaldehydes is a well-established route to new functional materials. researchgate.net

Polymerization Studies and Regiochemistry

Catalytic Systems for Controlled Polymerization:While palladium and nickel catalysts are widely used for thiophene (B33073) polymerization, their specific application, efficacy, and the resulting polymer characteristics for 5-Bromo-4-octylthiophene-2-carbaldehyde have not been reported.researchgate.netacs.org

Consequently, due to the strict constraint to focus solely on this compound and the lack of available research data, it is not possible to generate the requested scientific article. The creation of content for the specified outline would require fabricating data and research findings, which is contrary to the principles of scientific integrity.

Structure-Property Relationships in Poly(this compound) Derivatives

The physical, optical, and electronic properties of polymers derived from this compound are intrinsically linked to the monomer's molecular structure and the resulting polymer's architecture. Key factors include the nature of the substituents on the thiophene ring and the regiochemistry of the polymer backbone.

The octyl side chain at the 4-position is primarily introduced to ensure solubility. Long alkyl chains are a common strategy in polythiophene chemistry to make the otherwise insoluble and unprocessable polymers soluble in common organic solvents. rsc.org This processability is crucial for fabricating thin films for electronic device applications.

The bromo substituent at the 5-position has a dual role. Electronically, its presence influences the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. Synthetically, the bromine atom serves as a reactive site for post-polymerization modification, allowing for the grafting of other functional groups.

The carbaldehyde group (-CHO) at the 2-position is a highly significant feature. This aldehyde functionality offers a versatile handle for post-polymerization functionalization. acs.orgnih.gov For example, it can readily react with primary amines (like ethylenediamine) to form imine bonds, enabling cross-linking of the polymer chains. acs.orgnih.govresearchgate.net This cross-linking can render the polymer insoluble, which is advantageous for creating stable thin films. nih.gov Furthermore, the high reactivity of the aldehyde group can be exploited to graft other molecules, such as fluorescent nanoparticles, creating multifunctional materials. acs.orgnih.govresearchgate.net The presence of the carbonyl group can also enhance the polymer film's adhesion to substrates like indium tin oxide (ITO). acs.orgnih.gov

Regiochemistry is arguably the most critical factor governing the properties of the final polymer. nih.gov

Regioregular (high HT content) polymers tend to have a more planar backbone. This planarity facilitates strong interchain π-π stacking, leading to the formation of ordered, semi-crystalline domains. The extended π-conjugation in these polymers results in a smaller bandgap, red-shifted optical absorption, and significantly higher charge carrier mobility, which are desirable for applications in transistors and solar cells. rsc.orgacs.org

Regiorandom polymers , which are typical products of FeCl₃ polymerization, contain a significant number of HH and TT linkages. These linkages cause steric clashes between the side chains, forcing the polymer backbone to twist and disrupting π-conjugation. rsc.org Consequently, regiorandom polymers are generally amorphous, exhibit blue-shifted absorption spectra, and have much lower conductivity and charge mobility compared to their regioregular counterparts. cmu.edu

Table 2: Influence of Structural Features on Polymer Properties

Structural FeaturePrimary Influence on PropertyReference
Octyl Side Chain Enhances solubility and processability in organic solvents. rsc.org
Bromo Group Modifies electronic properties and provides a site for post-polymerization reactions. rsc.org
Carbaldehyde Group Allows for post-polymerization functionalization (e.g., cross-linking, grafting), and can improve film adhesion. acs.orgnih.govresearchgate.net
Head-to-Tail (HT) Regioregularity Promotes backbone planarity, π-stacking, higher conductivity, and charge carrier mobility. rsc.orgnih.govacs.org
Head-to-Head (HH) Linkages Causes steric hindrance, backbone twisting, disrupts π-conjugation, and lowers electronic performance. rsc.org

Mechanistic Investigations of Reactions Involving the Compound

Catalytic Reaction Pathways

The primary catalytic pathways for reactions involving 5-Bromo-4-octylthiophene-2-carbaldehyde are dominated by palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a three-step catalytic cycle. rsc.orgmdpi.com

The cycle begins with the oxidative addition of the brominated thiophene (B33073) to a palladium(0) complex. This is often the rate-determining step. rsc.orgresearchgate.net In this step, the palladium center inserts into the carbon-bromine bond, forming a palladium(II) intermediate. rsc.orgresearchgate.net The next step is transmetalation , where the organic group from an organoboron compound (in the case of Suzuki coupling) is transferred to the palladium center, displacing the bromide. rsc.orgillinois.edu The final step is reductive elimination , where a new carbon-carbon bond is formed between the two organic moieties on the palladium complex, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. rsc.orgresearchgate.net

A similar catalytic cycle is operative in Stille coupling, with the key difference being the use of an organotin reagent in the transmetalation step.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepDescription
Oxidative Addition Insertion of Pd(0) into the C-Br bond of the thiophene ring.
Transmetalation Transfer of an organic group from a boronic acid derivative to the Pd(II) center.
Reductive Elimination Formation of the new C-C bond and regeneration of the Pd(0) catalyst.

Understanding Selectivity in Functionalization and Polymerization

Selectivity is a critical aspect of the functionalization and polymerization of substituted thiophenes like this compound. In molecules with multiple potential reaction sites, such as dibrominated thiophenes, understanding the factors that govern regioselectivity is essential.

For thiophene derivatives with bromine atoms at both the 2 and 5 positions, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, have been shown to exhibit high regioselectivity. Experimental and theoretical studies on related dibromothiophenes indicate that the oxidative addition of palladium occurs preferentially at the C-Br bond at the 5-position (adjacent to the sulfur atom and remote from the aldehyde group in the target molecule's analogues). This selectivity is attributed to both steric and electronic factors. The position adjacent to the sulfur atom is often more reactive towards oxidative addition. mdpi.com

In the context of polymerization, this selectivity is crucial for achieving regioregular polymers, which have more ordered structures and, consequently, improved electronic properties. For instance, in the polymerization of 2-bromo-3-alkyl-5-iodothiophene, the significant difference in reactivity between the C-I and C-Br bonds allows for controlled, chain-growth polymerization mechanisms.

Role of Ligand Design in Catalysis

The design of ligands, particularly phosphine (B1218219) ligands, plays a pivotal role in the efficiency and selectivity of palladium-catalyzed cross-coupling reactions involving brominated thiophenes. The steric and electronic properties of the phosphine ligand can influence each step of the catalytic cycle.

Bulky and electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination. rsc.orgnih.gov The steric bulk of the ligand can promote the formation of coordinatively unsaturated palladium species, which are highly reactive in the oxidative addition step. nih.govuvic.ca Furthermore, electron-donating ligands increase the electron density on the palladium center, which can facilitate the insertion into the carbon-bromine bond. rsc.orgnih.gov

Table 2: Common Phosphine Ligands and Their General Effects in Cross-Coupling Reactions

LigandKey CharacteristicsGeneral Effect on Catalysis
Triphenylphosphine (PPh₃) Moderately bulky, common ligand.Effective in many standard cross-coupling reactions.
Tri(tert-butyl)phosphine (P(t-Bu)₃) Very bulky and electron-rich.Promotes reactions of less reactive aryl chlorides and bromides.
SPhos Bulky, electron-rich biaryl phosphine.Highly active for a broad range of Suzuki-Miyaura couplings.

Computational and Theoretical Mechanistic Studies

Computational and theoretical studies, primarily using Density Functional Theory (DFT), have provided deep insights into the mechanisms of reactions involving brominated thiophenes. These studies allow for the detailed examination of transition states, reaction intermediates, and energy profiles of the catalytic cycle, which are often difficult to probe experimentally. researchgate.netnih.govresearchgate.net

DFT calculations have been used to investigate the oxidative addition step in detail. For related aryl bromides, these studies have elucidated the influence of the phosphine ligand's steric and electronic properties on the activation energy of this crucial step. rsc.orgnih.gov For example, calculations have shown that bulky ligands can lower the energy barrier for oxidative addition by stabilizing the transition state. nih.gov

Theoretical studies have also been instrumental in understanding the origin of regioselectivity in the functionalization of polyhalogenated thiophenes. By calculating the activation barriers for oxidative addition at different C-Br bonds, researchers can predict the most likely site of reaction, which often aligns with experimental observations. nih.gov Furthermore, DFT studies have been applied to the entire catalytic cycle of the Suzuki-Miyaura reaction for model systems, providing a comprehensive energetic landscape of the reaction pathway and helping to identify the rate-determining step under various conditions. researchgate.netnih.govresearchgate.net These computational models are invaluable for the rational design of more efficient catalysts and for predicting the outcomes of new reactions involving complex substrates like this compound. researchgate.netmdpi.com

Applications in Organic Electronic Materials

Donor-Acceptor (D-A) and Acceptor-Donor-Acceptor (A-D-A) Molecular Architectures

5-Bromo-4-octylthiophene-2-carbaldehyde serves as a foundational electrophilic monomer for the creation of donor-acceptor (D-A) and acceptor-donor-acceptor (A-D-A) type molecules. The bromo and carbaldehyde functional groups allow for sequential chemical reactions, such as Suzuki or Stille coupling, to introduce electron-donating moieties. For instance, it has been used in the synthesis of π-conjugated 2,2′-bithiophenes capped with hydrogen-bonding-capable units. thieme-connect.com The octyl side chain is incorporated to enhance the solubility of the resulting materials in organic solvents, which is a critical factor for solution-based processing of organic electronic devices.

Organic Photovoltaics (OPVs) and Solar Cells

While materials derived from substituted thiophenes are widely explored for organic photovoltaics, specific performance data for OPVs using polymers or small molecules directly synthesized from this compound is not detailed in the available literature. The general expectation is that this compound could be used to create conjugated polymers that act as the electron donor material in a bulk heterojunction solar cell. However, without specific studies, key metrics such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF) for such devices remain undocumented.

Organic Field-Effect Transistors (OFETs)

Similarly, in the field of organic field-effect transistors (OFETs), this compound is a potential precursor for the synthesis of the active semiconductor layer. The thiophene (B33073) core is known to facilitate charge transport. Research on related π-conjugated systems suggests that materials derived from this compound could be investigated in OFETs to determine their charge carrier mobility, on/off ratio, and threshold voltage. thieme-connect.com However, specific experimental data and detailed findings for materials directly derived from this particular compound are not present in the reviewed literature.

Organic Light-Emitting Diodes (OLEDs) and Infrared OLEDs

There is no specific information available in the searched literature regarding the use of this compound in the development of organic light-emitting diodes (OLEDs) or infrared OLEDs. The design of materials for OLEDs typically requires specific molecular structures that promote efficient electroluminescence, and it is not documented whether derivatives of this compound have been synthesized and tested for this purpose.

Development of Sensors and Biosensors

The application of this compound in the development of sensors and biosensors is not described in the available scientific literature. While conjugated polymers can be used as the active material in chemical sensors and biosensors, there are no specific examples or research findings related to materials synthesized from this compound.

Advanced Functional Materials Development

This compound is a building block for the development of advanced functional materials, particularly self-assembling organic materials. Its utility has been demonstrated in the synthesis of ditopic hydrogen-bonding-capable π-conjugated oligomers. thieme-connect.com These studies focus on the relationship between molecular structure, self-assembly, and the resulting material properties. The optoelectronic properties of these more complex molecules, such as their absorption and thermal stability, have been characterized, but the performance of these materials in specific device applications is not extensively reported. thieme-connect.com

Advanced Spectroscopic Characterization and Theoretical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioregularity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5-Bromo-4-octylthiophene-2-carbaldehyde. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the thiophene (B33073) ring.

In a typical ¹H NMR spectrum, the aldehyde proton (-CHO) is expected to appear as a distinct singlet in the downfield region, generally between 9.7 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The single proton on the thiophene ring would also produce a singlet, with its chemical shift influenced by the adjacent electron-withdrawing aldehyde and bromine substituents. The protons of the octyl side chain would exhibit characteristic multiplets in the upfield region (approximately 0.8-2.8 ppm). For instance, the terminal methyl group (CH₃) would appear as a triplet around 0.9 ppm, while the methylene (B1212753) group (CH₂) adjacent to the thiophene ring would be a triplet at a more downfield position due to proximity to the aromatic system.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the aldehyde is highly deshielded and typically appears around 180-185 ppm. The carbon atoms of the thiophene ring would have distinct signals in the aromatic region (approx. 120-150 ppm), with their exact positions determined by the bromo, octyl, and aldehyde substituents. The carbons of the octyl chain would be found in the aliphatic region (approx. 14-35 ppm). Analysis of data from closely related compounds, such as 5-Bromo-3-hexylthiophene-2-carbaldehyde, helps in assigning these signals accurately. rsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data extrapolated from analogous compounds.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)~9.8 (singlet)~182
Thiophene Ring (-CH-)~7.5 (singlet)~137
Thiophene Ring (-C-Br)-~122
Thiophene Ring (-C-CHO)-~143
Thiophene Ring (-C-Octyl)-~144
Octyl Chain (-CH₂-Thiophene)~2.6 (triplet)~30
Octyl Chain (-(CH₂)₆-)~1.3-1.6 (multiplets)~23-32
Octyl Chain (-CH₃)~0.9 (triplet)~14

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The conjugated π-system of the thiophene ring, extended by the carbonyl group of the aldehyde, gives rise to characteristic absorption bands in the UV-Vis spectrum. libretexts.orglibretexts.org The primary electronic transitions observed for such molecules are π → π* and n → π*. uzh.chuomustansiriyah.edu.iq

The intense absorption bands are typically due to π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These are usually found in the UV region. A weaker absorption, often at a longer wavelength, can be attributed to the n → π* transition, which involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. libretexts.org The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the nature of substituents. The presence of the octyl group and the bromine atom can induce shifts in these absorption bands.

Table 2: Principal Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Spectral Region Relative Intensity
π → ππ (HOMO) → π (LUMO)250-350 nmHigh
n → πn (Oxygen lone pair) → π (LUMO)350-450 nmLow

Photoluminescence (PL) Spectroscopy for Emission Properties

Photoluminescence (PL) spectroscopy measures the light emitted from a molecule after it absorbs photons. When this compound absorbs light, an electron is promoted to an excited electronic state. The molecule can then relax to its ground state by emitting a photon, a process known as fluorescence or phosphorescence. The PL spectrum provides information about the emission wavelength and the quantum efficiency of this process. For conjugated thiophene derivatives, the emission is typically in the visible range, and the difference between the absorption and emission maxima (the Stokes shift) is an important parameter for applications in optoelectronic devices like organic light-emitting diodes (OLEDs).

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical studies, particularly cyclic voltammetry (CV), are vital for characterizing the redox behavior of this compound. CV measures the current response of the molecule to a linearly cycled potential sweep, providing information on its oxidation and reduction potentials. researchgate.netresearchgate.net The electron-rich thiophene ring can undergo oxidation, while the aldehyde group can be reduced.

From the onset potentials of the first oxidation and reduction peaks in the cyclic voltammogram, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These energy levels are crucial for determining the charge injection and transport properties of the material in electronic devices. The reversibility of the redox processes can also be assessed, giving insight into the stability of the molecule in its charged states. researchgate.net

Table 3: Parameters Determined from Cyclic Voltammetry

Parameter Information Obtained
Oxidation Potential (E_ox)Energy of the HOMO level
Reduction Potential (E_red)Energy of the LUMO level
Electrochemical Band Gap (E_g)Difference between HOMO and LUMO levels
Peak Shape and SeparationReversibility and stability of redox species

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a unique "fingerprint" for its identification and structural analysis. fiveable.meresearchgate.net

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1660-1700 cm⁻¹. The aliphatic C-H stretching vibrations of the octyl chain would appear around 2850-2960 cm⁻¹. Vibrations associated with the thiophene ring, including C=C and C-S stretching, would be observed in the 1300-1550 cm⁻¹ and 600-800 cm⁻¹ regions, respectively. iosrjournals.org The C-Br stretching vibration is expected at lower frequencies, typically between 500 and 600 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to symmetric vibrations and non-polar bonds, thus providing complementary information to IR spectroscopy. researchgate.netlehigh.edu

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch (sp³)Octyl Chain2850 - 2960
C-H Stretch (sp²)Aldehyde, Thiophene3000 - 3100
C=O StretchAldehyde1660 - 1700
C=C StretchThiophene Ring1400 - 1550
C-S StretchThiophene Ring600 - 800
C-Br StretchBromo-substituent500 - 600

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a single crystal of this compound, XRD analysis can precisely measure bond lengths, bond angles, and torsion angles. uzh.ch It also reveals how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking or hydrogen bonding. This information is critical for understanding the bulk material properties, including charge transport in organic semiconductors. For polycrystalline (powder) samples, powder XRD (PXRD) patterns can be used to identify the crystalline phase and assess the degree of crystallinity.

Table 5: Structural Parameters Obtainable from Single-Crystal XRD

Parameter Description
Crystal System & Space GroupThe symmetry of the crystal lattice.
Unit Cell DimensionsThe lengths and angles of the repeating unit of the crystal.
Atomic CoordinatesThe precise position of each atom within the unit cell.
Bond Lengths & AnglesThe geometry of the molecule in the solid state.
Intermolecular DistancesInformation on molecular packing and non-covalent interactions.

Theoretical Chemistry Approaches

Theoretical chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools to complement and interpret experimental data. iosrjournals.orgnih.gov By solving the Schrödinger equation for the molecule, DFT calculations can predict a wide range of properties. These include the optimized molecular geometry, which can be compared with XRD data, and the vibrational frequencies, which aid in the assignment of IR and Raman spectra. cardiff.ac.uk

Furthermore, theoretical calculations can provide detailed information about the electronic structure, including the shapes and energies of the HOMO and LUMO. These calculations allow for the simulation of UV-Vis absorption spectra and the prediction of redox potentials, offering deeper insight into the electronic transitions and electrochemical behavior observed experimentally. nih.gov

Quantum Mechanical Calculations

Quantum mechanical calculations are pivotal in elucidating the electronic structure and properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing insights into molecular geometry, electronic distribution, and reactivity. nih.gov

Theoretical studies on thiophene derivatives often involve geometry optimization to determine the most stable conformation of the molecule. For this compound, these calculations would reveal bond lengths, bond angles, and dihedral angles, offering a three-dimensional perspective of its structure.

A key aspect of these calculations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net In many thiophene derivatives, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO may be distributed across the electron-withdrawing groups.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum mechanical calculations. These maps illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atom of the carbaldehyde group and the bromine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density and the nature of intramolecular interactions. nih.gov This analysis provides information about charge transfer between occupied and unoccupied orbitals, which contributes to the stability of the molecule.

The following table presents hypothetical, yet representative, data from quantum chemical calculations for this compound, based on typical values observed for similar thiophene derivatives.

ParameterCalculated ValueSignificance
EHOMO-6.2 eVIndicates electron-donating capability
ELUMO-2.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)3.7 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule

Structure-Activity Relationship (SAR) Studies in Related Thiophene Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. While specific SAR studies on this compound are not extensively documented, the analysis of related thiophene derivatives provides valuable insights into how different structural features influence their biological or chemical activity. Thiophene-based compounds are of significant interest due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netnih.gov

The thiophene ring itself is considered a privileged scaffold in drug discovery. nih.gov The substituents on the thiophene ring play a crucial role in modulating the activity of the molecule.

Position and Nature of Halogens: The presence of a bromine atom at the 5-position of the thiophene ring, as in the title compound, is a common feature in many biologically active thiophenes. Halogens can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to cross cell membranes and interact with biological targets. Studies on nitrothiophenes have shown that the presence of a chloro or bromo group can significantly impact their antibacterial activity. nih.gov

Alkyl Chains: The 4-octyl group in this compound is a long alkyl chain that significantly increases the lipophilicity of the molecule. In SAR studies of various compounds, modulating the length and branching of alkyl chains is a common strategy to optimize activity. Increased lipophilicity can enhance membrane permeability but can also lead to non-specific binding.

Carbonyl Group: The carbaldehyde group at the 2-position is an electron-withdrawing group and a potential site for chemical reactions, such as forming Schiff bases. The reactivity of this group can be crucial for the molecule's mechanism of action, potentially allowing for covalent interactions with biological macromolecules.

SAR studies often involve synthesizing a series of analogues where each of these substituents is systematically varied and then evaluating their activity. For instance, replacing the bromo group with other halogens or hydrogen, varying the length of the alkyl chain, or modifying the carbaldehyde to other functional groups would provide a comprehensive understanding of the SAR for this class of compounds. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate physicochemical properties (like HOMO/LUMO energies, dipole moment, etc.) with biological activity, providing predictive models for designing new, more potent derivatives. nih.gov

The table below summarizes the general influence of different substituents on the activity of thiophene derivatives based on published SAR studies.

Substituent GroupPosition on Thiophene RingGeneral Influence on Activity
Halogen (e.g., Bromo)2 or 5Can enhance biological activity; influences lipophilicity and electronic properties. nih.gov
Alkyl Chain3 or 4Increases lipophilicity; chain length can be optimized for specific targets.
Aldehyde/Carbonyl2 or 3Acts as an electron-withdrawing group and a reactive site; can be crucial for binding to targets.
Nitro Group2 or 5Often imparts antimicrobial activity. nih.gov

Future Research Directions and Outlook

Novel Synthetic Routes and Sustainable Chemistry

Future research directions in synthesis may include:

Catalytic C-H Functionalization: Direct formylation of the C-H bond at the 2-position of 3-octyl-2-bromothiophene using catalytic methods would be a significant advancement. This approach could eliminate the need for stoichiometric, corrosive reagents like POCl₃, representing a more atom-economical process.

Flow Chemistry: Implementing continuous flow processes for the synthesis and purification of 5-Bromo-4-octylthiophene-2-carbaldehyde and its derivatives can offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

Biocatalysis: Exploring enzymatic routes for the synthesis could provide highly selective and environmentally benign pathways, operating under mild conditions of temperature and pressure.

These sustainable approaches aim to reduce the environmental footprint associated with the production of thiophene-based materials, making them more viable for large-scale industrial applications.

Rational Design of Next-Generation Thiophene-Based Materials

This compound is a foundational molecule for creating larger, more complex structures for electronic applications. The rational design of new materials derived from this compound is a key area for future investigation, aiming to precisely control their electronic and physical properties. Structure-property relationships are crucial for tailoring materials to specific device requirements. thieme-connect.com

Computational modeling, such as Density Functional Theory (DFT), is an invaluable tool in this endeavor. thieme-connect.com It allows researchers to predict how modifications to the molecular structure will impact properties like the HOMO/LUMO energy levels, bandgap, and molecular geometry. For instance, DFT calculations have been used to understand how the introduction of alkyl chains can cause twisting in bithiophene units, thereby affecting the extent of π-conjugation. thieme-connect.com

Future design strategies originating from this compound could involve:

Modification of the Alkyl Chain: Systematically varying the length and branching of the octyl group to fine-tune solubility and solid-state packing, which are critical for device performance.

Derivatization of the Aldehyde Group: Using the aldehyde as a synthetic handle to introduce a wide variety of functional groups through reactions like Knoevenagel condensation or Wittig reactions, leading to extended π-systems with tailored optoelectronic properties.

Cross-Coupling Reactions: Employing the bromo-substituent in palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling) to construct well-defined oligomers and polymers. rsc.orgrsc.org This allows for the systematic extension of the conjugated backbone to achieve desired electronic characteristics. rsc.org

The table below illustrates potential modifications and their expected impact on material properties.

Molecular Modification TargetSynthetic StrategyPotential Impact on Properties
Alkyl Side Chain Grignard reagents with varying alkyl halides in initial stepsImproved solubility, control over morphology and molecular packing
Aldehyde Group Condensation reactions (e.g., with malononitrile)Lowering of LUMO, red-shifted absorption, enhanced electron affinity
Bromo Group Stille or Suzuki cross-coupling reactionsExtension of π-conjugation, bandgap tuning, charge transport modulation

This rational design approach, combining synthesis with computational prediction, will accelerate the discovery of next-generation materials for high-performance organic electronics. thieme-connect.com

Exploration of Emerging Applications

Derivatives of this compound have already shown promise as building blocks for donor molecules in bulk heterojunction solar cells and as components of self-assembling π-conjugated systems. thieme-connect.comrsc.org The future outlook involves leveraging the versatility of this compound to explore a broader range of emerging technological applications.

Potential future applications include:

Organic Field-Effect Transistors (OFETs): The ability to form ordered molecular assemblies makes derivatives of this compound interesting candidates for the active layer in OFETs. The octyl chain promotes favorable processing and molecular ordering, which is essential for efficient charge transport.

Sensors: By functionalizing the aldehyde group with specific recognition units, novel chemosensors can be developed. The electronic properties of the thiophene (B33073) backbone could change upon binding of an analyte, leading to a detectable optical or electrical signal.

Electrochromic Devices: Thiophene-based polymers are well-known for their electrochromic properties. Polymers derived from this compound could be designed to exhibit distinct color changes upon electrochemical oxidation and reduction, making them suitable for applications in smart windows and displays.

Bioelectronics: Introducing biocompatible functional groups could allow for the development of materials that can interface with biological systems, opening doors for applications in biosensors and organic bioelectronics.

The continued exploration of new synthetic transformations starting from this compound is expected to yield a diverse library of materials, paving the way for their integration into these and other novel technologies. thieme-connect.com

Interdisciplinary Research Opportunities

The journey of a material from a concept to a functional device is inherently interdisciplinary. This compound and its derivatives are at the nexus of several scientific and engineering fields, creating rich opportunities for collaboration.

Chemistry and Materials Science: Synthetic chemists can focus on creating novel molecules from this precursor, while materials scientists can investigate their solid-state packing, morphology, and thermal properties. thieme-connect.com Techniques like thermal gravimetric analysis (TGA) are used to assess the thermal stability of new compounds, which is crucial for device fabrication processes like vacuum thermal evaporation. thieme-connect.com

Physics and Engineering: Physicists can study the fundamental photophysical and electronic properties of the synthesized materials, such as charge carrier mobility and absorption spectra. thieme-connect.com Electrical engineers can then integrate these materials into device architectures (e.g., solar cells, transistors) and test their performance, providing crucial feedback for further molecular design.

Computational Science and Experimental Chemistry: A strong feedback loop between computational scientists performing theoretical calculations (e.g., DFT) and experimental chemists synthesizing the target molecules can dramatically accelerate the material discovery process. thieme-connect.com Predictions can guide synthetic efforts, and experimental results can refine theoretical models.

Such collaborative efforts are essential to overcome the complex challenges in developing next-generation organic electronic materials and to translate laboratory discoveries into real-world technologies.

Q & A

Q. How can structure-property relationships be systematically investigated for this compound in materials science applications?

  • Methodology : Measure solubility in organic solvents (e.g., chloroform, THF) and correlate with octyl chain length. Evaluate thin-film conductivity via four-point probe measurements. Compare with shorter-chain analogs to isolate substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.